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Compound of Interest
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Cat. No.: B1192582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DC360 is a synthetic, fluorescent analog of all-trans retinoic acid (ATRA) designed as a

powerful tool for the investigation of retinoid signaling pathways.[1] Its intrinsic fluorescence

allows for direct visualization and quantification in various experimental settings, offering a

significant advantage over non-fluorescent retinoids. DC360 exhibits strong binding to Cellular

Retinoic Acid Binding Protein II (CRABPII), a key protein in the intracellular transport and

delivery of retinoic acid to nuclear receptors.[1] These characteristics make DC360 an

invaluable probe for studying retinoid uptake, trafficking, and mechanism of action in real-time.

Quantitative Data Summary
The following table summarizes the key quantitative data for DC360 based on available

literature. This information is crucial for experimental design and data interpretation.
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Parameter Value Reference

Binding Affinity (Kd) to

CRABPII
34.0 ± 2.5 nM [1]

Recommended Stock Solution

Concentration
1-10 mM in DMSO

General practice for similar

compounds

Recommended Working

Concentration Range (In Vitro)
10 nM - 1 µM

Based on protocols for ATRA

and other retinoid analogs[2][3]

[4]

Retinoid Signaling Pathway
The canonical retinoid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A)

and its conversion to all-trans retinoic acid (ATRA). ATRA is then chaperoned by cellular

retinoic acid binding proteins (CRABPs) to the nucleus. Inside the nucleus, ATRA binds to the

Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).

This ligand-activated RAR/RXR heterodimer then binds to Retinoic Acid Response Elements

(RAREs) in the promoter regions of target genes, thereby modulating their transcription.

DC360, as an ATRA analog, is expected to follow a similar mechanism of action.
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Caption: Overview of the canonical retinoid signaling pathway.

Experimental Protocols
Preparation of DC360 Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of DC360 for use in cell

culture and biochemical assays.

Materials:
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DC360 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, nuclease-free microcentrifuge tubes

Appropriate cell culture medium or assay buffer

Protocol:

Stock Solution Preparation (10 mM): a. Allow the DC360 vial to equilibrate to room

temperature before opening. b. Reconstitute the DC360 powder in DMSO to a final

concentration of 10 mM. For example, for 1 mg of DC360 (Molecular Weight: 345.44 g/mol ),

add 28.9 µL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock

solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock

solution at -20°C, protected from light.

Working Solution Preparation: a. Thaw an aliquot of the 10 mM DC360 stock solution at

room temperature. b. Dilute the stock solution in pre-warmed cell culture medium or assay

buffer to the desired final working concentration (e.g., 10 nM to 1 µM). c. Mix thoroughly by

gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately. Do

not store diluted solutions.
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DC360 Solution Preparation Workflow
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Caption: Workflow for preparing DC360 stock and working solutions.

In Vitro CRABPII Competitive Binding Assay
This protocol allows for the determination of the binding affinity of unlabeled compounds to

CRABPII by measuring their ability to displace DC360.[5][6][7]

Materials:

Recombinant human CRABPII protein

DC360

Test compound (unlabeled)
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Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

96-well black, flat-bottom plates

Fluorescence plate reader

Protocol:

Prepare Solutions: a. Prepare a 2X working solution of CRABPII in assay buffer (e.g., 20

nM). b. Prepare a 2X working solution of DC360 in assay buffer (e.g., 20 nM). c. Prepare a

serial dilution of the test compound in assay buffer at 2X the final desired concentrations.

Assay Setup: a. To appropriate wells of the 96-well plate, add 50 µL of the 2X CRABPII

solution. b. Add 50 µL of the 2X DC360 solution to all wells containing CRABPII. c. Add 50 µL

of the 2X test compound serial dilutions to the wells. For control wells, add 50 µL of assay

buffer. d. The final volume in each well should be 150 µL.

Incubation and Measurement: a. Incubate the plate at room temperature for 30-60 minutes,

protected from light. b. Measure the fluorescence intensity using a plate reader with

excitation and emission wavelengths appropriate for DC360 (e.g., Ex/Em = 355/460 nm).[8]

Data Analysis: a. Subtract the background fluorescence (wells without DC360). b. Plot the

fluorescence intensity against the log of the test compound concentration. c. Determine the

IC50 value from the resulting dose-response curve. The Ki can then be calculated using the

Cheng-Prusoff equation.

Cellular Uptake and Localization using Confocal
Microscopy
This protocol describes the use of DC360 to visualize its uptake and subcellular localization in

live cells.

Materials:

Cells of interest (e.g., MCF-7, HeLa)

Glass-bottom culture dishes or chamber slides
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Complete cell culture medium

DC360 working solution (e.g., 100 nM in complete medium)

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Confocal microscope with appropriate laser lines and filters for DC360 and the nuclear stain.

Protocol:

Cell Seeding: a. Seed cells onto glass-bottom dishes or chamber slides at a density that will

result in 50-70% confluency on the day of the experiment. b. Allow cells to adhere and grow

for 24-48 hours.

Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS.

b. Add the DC360 working solution to the cells and incubate for 30-60 minutes at 37°C in a

CO2 incubator. c. (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the

medium for the last 10-15 minutes of the incubation. d. Wash the cells twice with pre-warmed

PBS to remove unbound DC360. e. Add fresh, pre-warmed complete medium or imaging

buffer to the cells.

Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Use

appropriate laser lines and emission filters for DC360 (e.g., excitation with a 405 nm laser

and emission collection at 450-550 nm). c. Acquire images of different focal planes to

determine the subcellular localization of DC360.

RARβ Transcriptional Activation Reporter Assay
This protocol describes a cell-based reporter assay to measure the ability of DC360 to activate

the Retinoic Acid Receptor Beta (RARβ).[9][10][11]

Materials:

HEK293T cells (or other suitable cell line)

RARβ reporter plasmid (containing a RARE-driven luciferase or other reporter gene)

Control plasmid (e.g., Renilla luciferase for normalization)
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Transfection reagent

Cell culture medium and supplements

DC360 working solutions (serial dilution)

Luciferase assay reagent

Luminometer

Protocol:

Cell Transfection: a. Co-transfect the cells with the RARβ reporter plasmid and the control

plasmid using a suitable transfection reagent according to the manufacturer's protocol. b.

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover

for 24 hours.

Compound Treatment: a. Prepare serial dilutions of DC360 in cell culture medium. b.

Remove the medium from the cells and replace it with the DC360 dilutions. Include a vehicle

control (e.g., DMSO). c. Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities

using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. b. Plot the normalized luciferase activity against the log of the DC360
concentration. c. Determine the EC50 value from the resulting dose-response curve.

Disclaimer
DC360 is for research use only and is not intended for diagnostic or therapeutic purposes in

humans or animals. The provided protocols are intended as a guide and may require

optimization for specific experimental conditions and cell types. Always follow appropriate

laboratory safety procedures when handling chemical reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192582?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30707838/
https://pubmed.ncbi.nlm.nih.gov/30707838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843129/
https://cdn.stemcell.com/media/files/pis/10000002333-PIS_01.pdf
https://www.e-jarb.org/journal/view.html?doi=10.12750/JARB.38.2.54
https://www.e-jarb.org/journal/view.html?doi=10.12750/JARB.38.2.54
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00420
https://www.researchgate.net/publication/328844463_Novel_Fluorescence_Competition_Assay_for_Retinoic_Acid_Binding_Proteins
https://indigobiosciences.com/wp-content/uploads/2023/07/TM02101-RARb-96-v7.1i.pdf
https://indigobiosciences.com/wp-content/uploads/2023/06/TM02301-32P-RAR-Panel-v7.1.pdf
https://www.caymanchem.com/product/15753/human-retinoic-acid-receptor-beta-reporter-assay-system
https://www.benchchem.com/product/b1192582#recommended-working-concentration-for-dc360
https://www.benchchem.com/product/b1192582#recommended-working-concentration-for-dc360
https://www.benchchem.com/product/b1192582#recommended-working-concentration-for-dc360
https://www.benchchem.com/product/b1192582#recommended-working-concentration-for-dc360
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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